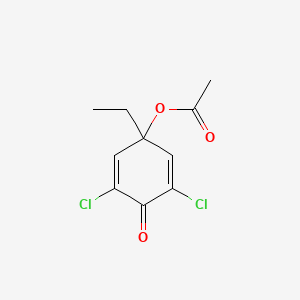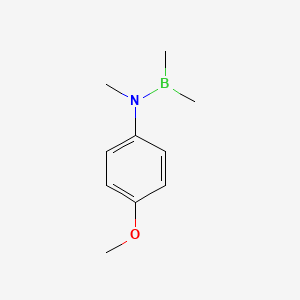
Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For the compound , the synthetic route might involve the following steps:
Preparation of Isocyanate: The isocyanate precursor can be synthesized by reacting 3,4-dichloroaniline with phosgene under controlled conditions.
Reaction with Amine: The isocyanate is then reacted with 2-hydroxyethylamine and 4-methylaniline to form the desired urea derivative. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, these compounds are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. They are also used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, urea derivatives are explored for their therapeutic potential. They are investigated as potential drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds are used in the formulation of polymers, resins, and coatings. They also find applications in the production of adhesives, sealants, and plasticizers.
Mechanism of Action
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, and nucleic acids. The presence of functional groups like hydroxyethyl and dichlorophenyl allows them to form hydrogen bonds, hydrophobic interactions, and covalent bonds with their targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-chlorophenyl)-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-ethylphenyl)-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methoxyphenyl)-
Uniqueness
The uniqueness of urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)- lies in its specific combination of functional groups The presence of both dichlorophenyl and hydroxyethyl groups imparts distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding
Properties
CAS No. |
61293-86-5 |
|---|---|
Molecular Formula |
C16H16Cl2N2O2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-2-5-13(6-3-11)20(8-9-21)16(22)19-12-4-7-14(17)15(18)10-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) |
InChI Key |
JYCPHOUKDWNPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


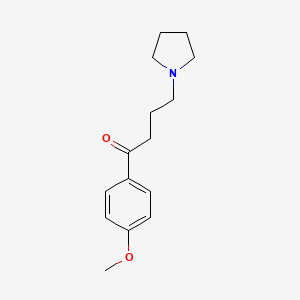
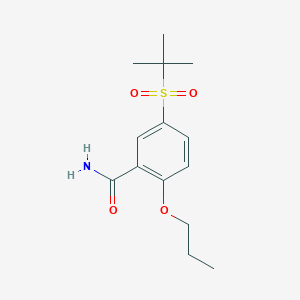
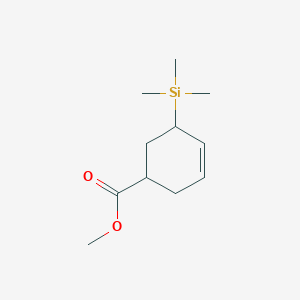
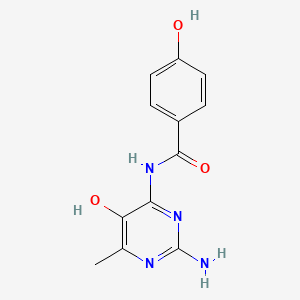
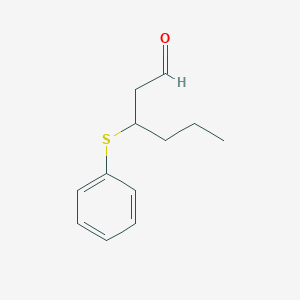
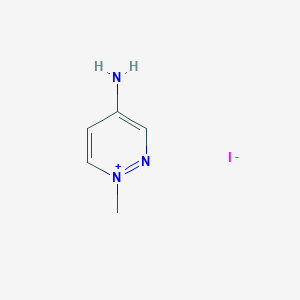
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

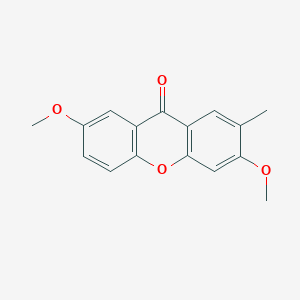


![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)
